(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Description
(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H12N4O3S and its molecular weight is 316.34. The purity is usually 95%.
The exact mass of the compound (5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone' involves the synthesis of three intermediate compounds, which are then combined to form the final product. The first intermediate is 5-methylisoxazole-3-carboxylic acid, which is then converted to 5-methylisoxazole-3-carboxylic acid hydrazide. The second intermediate is 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to its corresponding acid chloride. The third intermediate is 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine, which is then reacted with the acid chloride to form the final product.
Starting Materials
5-methylisoxazole-3-carboxylic acid, hydrazine hydrate, thiophene-3-carboxylic acid, thionyl chloride, 1,2,4-oxadiazole, triethylamine, sodium bicarbonate, N,N-dimethylformamide, ethyl acetate, sodium hydroxide, acetic acid, acetic anhydride, methyl isobutyl ketone, magnesium sulfate, hexanes
Reaction
Step 1: Synthesis of 5-methylisoxazole-3-carboxylic acid hydrazide, 5-methylisoxazole-3-carboxylic acid is reacted with hydrazine hydrate in ethanol to form 5-methylisoxazole-3-carboxylic acid hydrazide., Step 2: Synthesis of 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid chloride, Thiophene-3-carboxylic acid is reacted with thionyl chloride in the presence of triethylamine to form the acid chloride. This is then reacted with 1,2,4-oxadiazole in the presence of triethylamine and sodium bicarbonate to form 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid chloride., Step 3: Synthesis of 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine, 3-(thiophen-3-yl)-1,2,4-oxadiazole-5-carboxylic acid chloride is reacted with 3-aminomethylazetidine in the presence of triethylamine and N,N-dimethylformamide to form 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine., Step 4: Synthesis of '(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone', 3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-amine is reacted with 5-methylisoxazole-3-carboxylic acid hydrazide in the presence of sodium hydroxide and acetic acid to form the corresponding hydrazone. This is then reacted with acetic anhydride in the presence of sodium acetate and methyl isobutyl ketone to form the final product, '(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone'., Step 5: Purification, The final product is purified by recrystallization from ethyl acetate and hexanes, and dried over magnesium sulfate.
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-8-4-11(16-20-8)14(19)18-5-10(6-18)13-15-12(17-21-13)9-2-3-22-7-9/h2-4,7,10H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJBGNMNZBQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-3-yl)(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone |
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